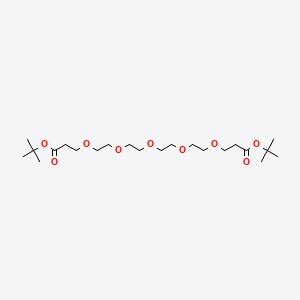

![molecular formula C12H18N2O B2500747 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2198020-02-7](/img/structure/B2500747.png)

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

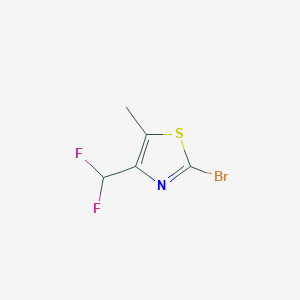

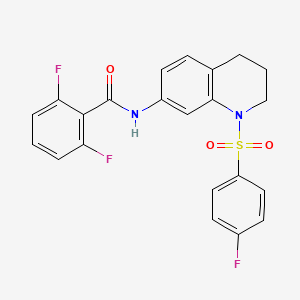

The compound "4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" is a chemically synthesized molecule that features a pyridine ring, a common structure in many biologically active compounds. The pyridine ring is substituted with a methoxy group and a methylpyrrolidine moiety, which may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex, involving multiple steps and catalytic systems. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system, which leads to pyrrolylpyridinium salts that can be further modified . Although the exact synthesis of "4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and biological activity. For example, the study of 3-hydroxy-2-methyl-4(1H)-pyridinones revealed the importance of substituents on the ring nitrogen and the role of hydrogen bonding in their physical properties . The structure of "4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" likely exhibits similar considerations, where the substituents and their positions on the pyridine ring are key to its reactivity and function.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by various factors, including the presence of substituents. For instance, the photo-methoxylation of methyl 2-pyridinecarboxylate is affected by the presence of 4-substituted pyridines, which can accelerate the reaction rate . Similarly, the compound may undergo specific chemical reactions influenced by its methoxy and methylpyrrolidine groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse and can be tailored by modifying their structure. The kinetics and mechanism of transformation reactions involving pyridine derivatives, such as the conversion of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide, are influenced by factors like pH and the presence of amine buffers . The physical properties, such as solubility and crystallinity, can be deduced from structural studies, as seen in the case of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones . These insights can be extrapolated to predict the behavior of "4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" in various conditions.

Aplicaciones Científicas De Investigación

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a crucial role in the pharmacological profile of pyrrolidinone-based compounds, where analogs have been developed to facilitate memory processes and attenuate cognitive function impairment associated with various conditions. Research has emphasized the importance of stereochemistry in enhancing the efficacy of these compounds, suggesting a direct relationship between the configuration of stereocenters and biological properties. This highlights the potential of enantiomerically pure versions for improved therapeutic outcomes (Veinberg et al., 2015).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of pyranopyrimidine scaffolds, a key precursor in medicinal and pharmaceutical industries, demonstrates the applicability of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine derivatives. These scaffolds are critical for broader synthetic applications and bioavailability, with hybrid catalysts playing a vital role in their development. This underscores the compound's relevance in creating lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).

Anticorrosive Properties

Quinoline derivatives, including those similar to 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine, are recognized for their anticorrosive properties. These derivatives effectively prevent metallic corrosion, highlighting their importance beyond pharmaceutical applications and into materials science. The incorporation of polar substituents enhances their effectiveness, indicating a wide-ranging utility in protecting materials from corrosion (Verma, Quraishi, & Ebenso, 2020).

Conducting Polymers and Biological Interactions

Polypyrrole-based conducting polymers, which might involve similar structural motifs to 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine, are explored for their interactions with biological tissues. These polymers are assessed for roles beyond biosensors, potentially serving as electrically addressable supports for tissue or cell substrates. This illustrates the compound's broader implications in developing new biomaterials for medical research and applications (Ateh, Navsaria, & Vadgama, 2006).

Cytochrome P450 Isoform Selectivity

Research on chemical inhibitors of Cytochrome P450 isoforms, which are crucial for drug metabolism, suggests the relevance of derivatives like 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine in enhancing selectivity and reducing potential drug-drug interactions. This indicates the compound's utility in pharmacokinetics and drug development, highlighting its importance in optimizing drug efficacy and safety (Khojasteh et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It’s known that the solvent used can have a significant impact on the reaction conditions .

Direcciones Futuras

The future directions for “4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the influence of steric factors on biological activity, and development of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

4-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-5-6-13-12(8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJGCDWEYSGPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OCC2CCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

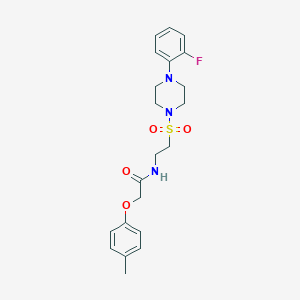

![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)

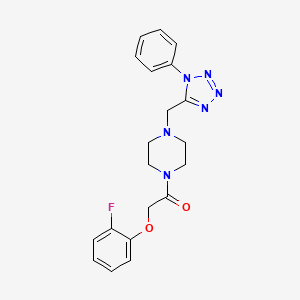

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)

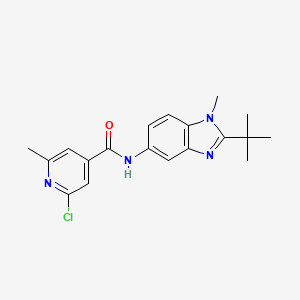

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)